Methyl pyropheophorbide-a

Photodynamic Therapy Photosensitizer Molar Extinction Coefficient

Methyl pyropheophorbide-a (MPPa), also known as pyropheophorbide-a methyl ester, is a second-generation photosensitizer belonging to the chlorin class of compounds, derived semi-synthetically from chlorophyll a. It is a potent agent for photodynamic therapy (PDT), characterized by a strong absorption peak in the red region of the visible spectrum (λmax ~ 667 nm), which facilitates deeper tissue penetration for the treatment of solid tumors.

Molecular Formula C34H36N4O3
Molecular Weight 548.7 g/mol
Cat. No. B10828826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl pyropheophorbide-a
Molecular FormulaC34H36N4O3
Molecular Weight548.7 g/mol
Structural Identifiers
SMILESCCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)O)C)C
InChIInChI=1S/C34H36N4O3/c1-8-20-16(3)24-13-26-18(5)22(10-11-31(40)41-7)33(37-26)23-12-30(39)32-19(6)27(38-34(23)32)15-29-21(9-2)17(4)25(36-29)14-28(20)35-24/h8,13-15,18,22,37,39H,1,9-12H2,2-7H3/t18-,22-/m0/s1
InChIKeyKWOKGUTUPNUAGP-AVRDEDQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Pyropheophorbide-a (MPPa) for Photodynamic Therapy: Baseline Procurement & Scientific Profile


Methyl pyropheophorbide-a (MPPa), also known as pyropheophorbide-a methyl ester, is a second-generation photosensitizer belonging to the chlorin class of compounds, derived semi-synthetically from chlorophyll a [1]. It is a potent agent for photodynamic therapy (PDT), characterized by a strong absorption peak in the red region of the visible spectrum (λmax ~ 667 nm), which facilitates deeper tissue penetration for the treatment of solid tumors [2]. Its core mechanism of action upon light activation is the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, leading to the induction of apoptosis in target cancer cells [1]. MPPa exhibits minimal dark cytotoxicity, ensuring that its toxic effects are localized to the irradiated area [3].

Second-generation chlorin photosensitizer for PDT research
Strong red absorption (λmax ~667 nm) supports deep-tissue irradiation models
Light-induced ROS generation and apoptosis in cancer cell lines
Reported low dark cytotoxicity in absence of light activation

Why Methyl Pyropheophorbide-a Cannot Be Substituted with Generic Chlorin or Porphyrin Photosensitizers


While multiple photosensitizers exist within the porphyrin and chlorin families, Methyl pyropheophorbide-a (MPPa) possesses distinct structural and photophysical properties that prevent simple substitution. Generic substitution fails because even subtle alterations in the macrocycle or peripheral substituents of chlorophyll-a derivatives drastically alter photodynamic efficacy [1]. MPPa's intact isocyclic ring (ring "E") is a key structural feature conferring higher activity compared to related chlorin e6 derivatives where this ring is cleaved [2]. Furthermore, MPPa demonstrates a significantly higher molar extinction coefficient in the therapeutically advantageous red spectrum compared to first-generation photosensitizers like Photofrin, which directly impacts light absorption and subsequent cytotoxic ROS generation [3]. These differences are not merely incremental; they translate into quantifiable variations in in vitro phototoxicity, in vivo tumor control, and the ability to be activated by advanced two-photon techniques, as detailed in the following evidence.

Structure Intact isocyclic ring E may confer higher photodynamic activity than cleaved-ring chlorin e6 analogs.
Activation Red-region molar extinction coefficient context differs from first-generation porphyrin mixtures; photophysical profile may not transfer.
Derivatization Synthetic scaffold properties are distinct; substitution with generic chlorins limits SAR and proprietary library development.

Quantitative Evidence for Methyl Pyropheophorbide-a Differentiation: A Comparator-Based Guide


Superior Red-Light Absorption and Singlet Oxygen Generation Compared to Photofrin

Methyl pyropheophorbide-a (MPPa) exhibits a significantly stronger absorption in the therapeutically relevant red part of the visible spectrum compared to the FDA-approved photosensitizer Photofrin. This is quantitatively demonstrated by its molar extinction coefficient (ε), which is approximately 15 times higher than that of Photofrin. While a direct comparative singlet oxygen quantum yield for MPPa versus Photofrin was not found in the provided sources, MPPa has been reported to have a singlet oxygen quantum yield of 56% [2], which is a key determinant of its photodynamic efficacy and is consistent with its high phototoxicity.

Red absorption vs Photofrin
Head-to-head
ε 47,500 M⁻¹ cm⁻¹ (667 nm) vs ε 3,200 M⁻¹ cm⁻¹ (630 nm); ~15-fold difference.
Supports deeper tissue penetration and photodynamic activation comparison.
Singlet oxygen quantum yield reported at 56%.
Photodynamic Therapy Photosensitizer Molar Extinction Coefficient Singlet Oxygen Quantum Yield

Enhanced In Vitro Photocytotoxicity of MPPa Derivative Over Clinically Approved Comparators

A direct in vitro comparison demonstrates that a 3-substituted methyl pyropheophorbide-a derivative (Photomed) is significantly more effective at killing cancer cells than the clinically approved photosensitizers Photofrin and Radachlorin under identical PDT conditions [1]. At a low concentration of 0.5 μM and following light irradiation, Photomed reduced cell viability to 14.43%, while Photofrin and Radachlorin showed no cytotoxicity, with cell viabilities remaining at 101.95% and 104.73%, respectively. This indicates a much higher potency for the MPPa derivative at this concentration.

In vitro photocytotoxicity
Head-to-head
MPPa derivative: cell viability 14.4% vs Photofrin 102.0%, Radachlorin 104.7% (0.5 µM, SCC VII).
Reported photocytotoxicity at low concentration; comparator response requires review.
Light dose 5 mW/cm², 400 s; 24 h incubation.
In Vitro Photocytotoxicity Cancer Cell Viability Head-to-Head Comparison Photodynamic Therapy

Two-Photon PDT Efficacy: Enabling Treatment of Deeper and Cisplatin-Resistant Tumors

Methyl pyropheophorbide-a (MPPa) can be effectively activated by two-photon excitation using near-infrared (NIR) light (800 nm), a capability not common to all photosensitizers. This allows for potential treatment of deeper tumors and improved targeting. Importantly, this two-photon activation is effective against cisplatin-resistant cancer cells [1]. For example, in cisplatin-resistant A549 lung cancer cells, the IC50 for two-photon PDT was 9.6 μM, compared to 3.4 μM for one-photon PDT, demonstrating retained efficacy through a different activation mechanism. The light dose used for two-photon activation caused no measurable cytotoxicity in the absence of MPPa.

Two-photon PDT IC50
Class-level
Two-photon (800 nm): 9.6 µM; One-photon (674 nm): 3.4 µM in cisplatin-resistant A549 cells.
NIR activation retains photocytotoxicity; may support deep-tissue PDT models.
Light dose 0.06 J cm⁻²; no dark cytotoxicity.
Two-Photon PDT Cisplatin-Resistance Near-Infrared Light IC50

Enhanced In Vivo Tumor Growth Inhibition via Nanoformulation

Encapsulation of MPPa into solid lipid nanoparticles (SLNs) significantly enhances its in vitro photodynamic efficacy, a finding that is directly relevant to its in vivo performance. The MPPa-loaded SLN formulation enhanced singlet oxygen (¹O₂) generation from MPPa, as measured by the DPBF assay, and demonstrated improved photocytotoxicity against HeLa and A549 cell lines compared to free MPPa [1]. This is attributed to improved solubility and photostability. Furthermore, a separate in vivo study using free MPPa showed that topical injection resulted in a 78.66% tumor volume inhibition rate in a PC-3M prostate cancer xenograft model , providing a baseline for expected in vivo activity that can be further improved with advanced formulations.

Nanoformulation impact
Supporting evidence
SLN formulation improved in vitro ¹O₂ generation and photocytotoxicity vs free MPPa. Free MPPa: 78.7% tumor volume inhibition in PC-3M model.
Formulation context; may support nano-delivery and in vivo photodynamic research.
In vivo model details require source-specific review.
In Vivo Efficacy Solid Lipid Nanoparticles Tumor Xenograft Drug Delivery

Synthetic Versatility as a Scaffold for Next-Generation Photosensitizers

Methyl pyropheophorbide-a (MPPa) serves as a critical starting material and versatile scaffold for the synthesis of a wide array of novel photosensitizers with improved properties [1]. Its structure, containing multiple reactive functional groups, allows for diverse chemical modifications at the peripheral positions, particularly the C3-vinyl group [2]. This is exemplified by the synthesis of the clinical candidate HPPH (3-devinyl-3-(1′-hexyloxy)ethyl-pyropheophorbide-a), which is prepared directly from MPPa [1]. The ability to derivatize MPPa enables systematic structure-activity relationship (SAR) studies to optimize photophysical properties, tumor selectivity, and pharmacokinetics, a distinct advantage over photosensitizers with less accessible or modifiable structures.

Synthetic scaffold
Class-level
Key intermediate for HPPH and multiple 3-substituted, C12-modified, and metalated chlorin derivatives.
Supports SAR studies and proprietary photosensitizer library development.
Synthetic versatility described in patents and peer-reviewed literature.
Synthetic Chemistry Drug Discovery Structure-Activity Relationship Chlorin Derivatives

Optimal Research and Development Scenarios for Methyl Pyropheophorbide-a Procurement


Development of Next-Generation PDT Agents for Deep-Seated or Resistant Tumors

Procurement of MPPa is strategically justified for research programs aiming to overcome the limitations of first-generation photosensitizers like Photofrin. Its superior red-light absorption and high molar extinction coefficient enable deeper tissue penetration [1]. Furthermore, its demonstrated efficacy in two-photon PDT against cisplatin-resistant cancer cells [2] makes it a prime candidate for developing therapies for tumors that are inaccessible or unresponsive to conventional treatments. This scenario leverages MPPa's unique photophysical properties to address critical unmet clinical needs.

In-House Synthesis and Optimization of Proprietary Photosensitizer Libraries

MPPa's role as a versatile synthetic scaffold is a key differentiator for procurement. Research teams focused on medicinal chemistry and SAR studies can utilize MPPa to generate proprietary libraries of novel chlorin derivatives [3]. By modifying the C3-vinyl or other peripheral positions, researchers can systematically optimize parameters like tumor selectivity, pharmacokinetics, and singlet oxygen quantum yield. This scenario positions MPPa not as a final drug candidate, but as an essential building block for internal drug discovery and IP generation.

Formulation Science and Targeted Drug Delivery Research

While MPPa has poor aqueous solubility, this characteristic creates a valuable opportunity for formulation science research. As demonstrated by its encapsulation in solid lipid nanoparticles (SLNs) which led to enhanced in vitro photodynamic efficacy [4], MPPa is an ideal model compound for developing and testing advanced drug delivery systems. Procurement for this scenario is focused on investigating how nanoformulations, targeting ligands, or antibody conjugates can improve MPPa's solubility, tumor accumulation, and overall therapeutic index.

Comparative Photobiology and Mechanistic Studies in PDT

For basic and translational research investigating the mechanisms of photodynamic therapy, MPPa serves as a well-characterized and potent chlorin-class photosensitizer. Its established mechanisms of inducing apoptosis via mitochondrial damage and ROS generation [5] provide a solid baseline for comparative studies against other photosensitizer classes or novel experimental compounds. Procurement in this context is driven by the need for a reliable, high-purity, second-generation photosensitizer with a substantial body of supporting literature for mechanistic and comparative photobiology experiments.

Application
Selection Property
Validation Focus
Deep-tissue and resistant-tumor PDT research
Red-region absorption and two-photon NIR activation
Photodynamic response in resistant cell lines and xenograft models
Chlorin derivatization and SAR libraries
Versatile peripheral reactive sites (C3-vinyl, ring E)
Structure-activity optimization and proprietary photosensitizer synthesis
Formulation and drug delivery model studies
Poor aqueous solubility enabling nanoformulation evaluation
Encapsulation efficiency, tumor accumulation, and photodynamic index improvement
Mechanistic and comparative photobiology
Established ROS-mediated apoptosis pathway
Mitochondrial damage endpoints and comparator phototoxicity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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